molecular formula C11H16N2OS B13060337 2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one

2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one

Cat. No.: B13060337
M. Wt: 224.32 g/mol
InChI Key: CUTUVDHCOYEWPG-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one is a heterocyclic compound featuring a 1,3-thiazole ring substituted at the 4-position with an ethanone moiety and a 4-methylpiperidin-2-yl group. The thiazole ring is electron-deficient, while the piperidine substituent introduces basicity and steric bulk. Its synthesis likely involves methods analogous to those for related ethanone-thiazole hybrids, such as coupling reactions or heterocycle formation under mild conditions (e.g., 40°C, as seen in ) .

Properties

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

2-(4-methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethanone

InChI

InChI=1S/C11H16N2OS/c1-8-2-3-12-9(4-8)5-11(14)10-6-15-7-13-10/h6-9,12H,2-5H2,1H3

InChI Key

CUTUVDHCOYEWPG-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(C1)CC(=O)C2=CSC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents.

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a condensation reaction involving thioamides and α-haloketones.

    Coupling of the Rings: The final step involves coupling the piperidine and thiazole rings through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

The compound 2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one , with CAS number 1595985-36-6, is a chemical of significant interest in various scientific research applications. This article explores its applications across different fields, providing comprehensive data and insights.

Pharmaceutical Applications

The compound is primarily explored for its potential therapeutic effects. Research indicates that derivatives of thiazole and piperidine have been associated with various biological activities, including:

  • Antimicrobial Activity : Compounds featuring thiazole rings have shown effectiveness against a range of bacterial and fungal pathogens. The incorporation of piperidine enhances bioactivity, making this compound a candidate for developing new antimicrobial agents.
  • CNS Activity : Piperidine derivatives are often studied for their neuropharmacological properties. The specific structural features of this compound suggest potential use in treating neurological disorders, including anxiety and depression.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity profile allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The thiazole moiety can act as a leaving group, facilitating the introduction of other functional groups.
  • Formation of Heterocycles : The compound can be utilized in the synthesis of novel heterocyclic compounds, which are crucial in drug discovery.

Material Science

The incorporation of this compound into polymer matrices has been investigated for:

  • Improved Mechanical Properties : Research suggests that adding thiazole-containing compounds can enhance the thermal stability and mechanical strength of polymers.
  • Conductive Polymers : The electronic properties of the thiazole ring may contribute to increased conductivity in polymer blends, making it suitable for applications in organic electronics.
Activity TypeDescriptionReferences
AntimicrobialEffective against specific bacterial strains
CNS ActivityPotential antidepressant and anxiolytic effects
Synthetic IntermediatesKey role in synthesizing complex molecules

Table 2: Synthetic Applications

Reaction TypeDescriptionPotential Products
Nucleophilic SubstitutionIntroduction of functional groupsVarious derivatives
Heterocycle FormationSynthesis of novel compoundsNew pharmaceuticals

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of thiazole derivatives demonstrated that compounds similar to this compound exhibited significant inhibitory effects against common pathogens like Staphylococcus aureus and Escherichia coli. This positions the compound as a promising candidate for further development into therapeutic agents.

Case Study 2: Neuropharmacological Research

In a recent investigation into the CNS effects of piperidine derivatives, researchers found that compounds with structural similarities to this compound showed promise in alleviating symptoms associated with anxiety disorders. This highlights its potential role in developing new anxiolytic medications.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of Thiazolyl Ethanones

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent on Thiazole Molecular Weight Key Features References
2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one 4-Methylpiperidin-2-yl 224.33* Bulky aliphatic substituent; basic piperidine nitrogen enhances solubility. N/A
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one Phenyl (position 2) 203.26 Aromatic substituent; increased lipophilicity.
1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-one Methyl (position 2) 141.19 Small alkyl group; lower steric hindrance.
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one Dimethyl(oxo)-λ⁶-sulfanylidene 272.76 Sulfoximide group; polarizable sulfur atom. Melting point: 137.3–138.5°C.

*Calculated based on formula C₁₁H₁₆N₂OS.

Key Observations:

Substituent Effects on Solubility :

  • The 4-methylpiperidinyl group in the target compound introduces a basic nitrogen, which may improve aqueous solubility compared to phenyl or methyl substituents (e.g., logP reduction) .
  • In contrast, sulfoximide-containing analogs () exhibit polarity due to the sulfonyl group, though their melting points suggest crystalline stability .

Steric and Electronic Differences :

  • The piperidine ring in the target compound creates significant steric bulk compared to smaller substituents like methyl or phenyl. This could hinder interactions with flat binding pockets but enhance selectivity for specific targets.
  • Thiazole rings with electron-withdrawing groups (e.g., sulfoximides in ) may exhibit reduced nucleophilicity compared to the target compound’s unmodified thiazole .

Synthetic Accessibility :

  • Compounds like 1-(2-phenylthiazol-4-yl)ethan-1-one () are synthesized via straightforward coupling, whereas the target compound’s piperidine moiety may require more complex steps, such as reductive amination or protecting-group strategies .

Biological Activity

The compound 2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one , with CAS number 1595985-36-6, is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C11H16N2OSC_{11}H_{16}N_{2}OS with a molecular weight of 224.32 g/mol. It features a piperidine ring substituted with a thiazole moiety, which is significant in influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways.

Key Mechanisms:

  • Acetylcholinesterase Inhibition: Compounds containing thiazole rings have shown potential as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's .
  • Modulation of Immune Response: Similar thiazole derivatives have been reported to modulate the PD-1/PD-L1 immune checkpoint pathway, enhancing T-cell responses against tumors .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

In vitro studies have suggested that related compounds can inhibit tumor growth by activating immune responses. For instance, compounds similar to this one have demonstrated significant antitumor efficacy in mouse models by promoting T-cell proliferation and cytokine secretion .

Neuroprotective Effects

The potential neuroprotective effects through acetylcholinesterase inhibition suggest that this compound could be beneficial in managing Alzheimer's disease. The IC50 values for acetylcholinesterase inhibition in related compounds have been reported as low as 2.7 µM, indicating strong activity .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorModulation of PD-1/PD-L1 pathway
Acetylcholinesterase InhibitionNeuroprotective effects
CytotoxicityInduction of apoptosis in cancer cells

Case Studies

Several studies have explored the efficacy of thiazole derivatives in various biological contexts.

  • Antitumor Study : A study involving a thiazole derivative showed promising results in inhibiting tumor growth in mouse models, demonstrating enhanced immune responses against cancer cells .
  • Neuroprotection : Research has indicated that similar thiazole-containing compounds can effectively inhibit acetylcholinesterase activity, suggesting their potential use in treating cognitive decline associated with Alzheimer's disease .
  • Cytotoxicity Assessment : In vitro assays revealed that certain derivatives exhibited selective cytotoxicity against specific cancer cell lines, highlighting their therapeutic potential while maintaining low toxicity levels .

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